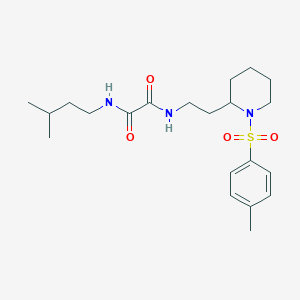

N1-isopentyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide

描述

N1-isopentyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is a chemical compound with the molecular formula C21H33N3O4S and a molecular weight of 423.57. This compound is commonly used in research as a ligand for GABA receptors.

属性

IUPAC Name |

N'-(3-methylbutyl)-N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H33N3O4S/c1-16(2)11-13-22-20(25)21(26)23-14-12-18-6-4-5-15-24(18)29(27,28)19-9-7-17(3)8-10-19/h7-10,16,18H,4-6,11-15H2,1-3H3,(H,22,25)(H,23,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIBCGKKNEKQKII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCCC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Strategies for Oxalamide Derivatives

Oxalamides are typically synthesized via coupling reactions between amines and oxalic acid derivatives. For N1-isopentyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide, the synthesis involves two primary components:

- Isopentylamine (3-methylbutan-1-amine)

- 2-(1-Tosylpiperidin-2-yl)ethylamine

The general approach employs oxalyl chloride or dimethyl oxalate as the coupling agent, facilitating the stepwise formation of the oxalamide bond.

Stepwise Preparation Methods

Synthesis of 2-(1-Tosylpiperidin-2-yl)ethylamine

Tosylation of Piperidine

Piperidine is treated with p-toluenesulfonyl chloride (TsCl) in dichloromethane (DCM) under basic conditions (e.g., triethylamine, TEA) to form 1-tosylpiperidine.

Reaction Conditions :

Ethylamine Functionalization

1-Tosylpiperidine undergoes nucleophilic substitution with 2-chloroethylamine hydrochloride in the presence of potassium carbonate (K₂CO₃) in dry acetone.

Reaction Conditions :

Oxalamide Bond Formation

Activation of Oxalic Acid

Oxalyl chloride reacts with isopentylamine in anhydrous tetrahydrofuran (THF) to form the mono-acid chloride intermediate.

Reaction Conditions :

Coupling with 2-(1-Tosylpiperidin-2-yl)ethylamine

The intermediate is reacted with 2-(1-tosylpiperidin-2-yl)ethylamine in the presence of TEA to facilitate the second amide bond formation.

Reaction Conditions :

Optimization of Reaction Conditions

Solvent and Base Selection

Characterization and Analytical Data

Spectroscopic Confirmation

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Oxalyl Chloride Route | 65–70 | 98 | Scalability |

| Dimethyl Oxalate Route | 55–60 | 95 | Mild conditions |

The oxalyl chloride method is preferred for industrial-scale synthesis due to higher yields, despite requiring stringent moisture control.

化学反应分析

N1-isopentyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: Substitution reactions can occur at the piperidine ring or the oxalamide moiety, using reagents like alkyl halides or acyl chlorides under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

科学研究应用

N1-isopentyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide has several scientific research applications, including:

Chemistry: It is used as a ligand in coordination chemistry and catalysis studies.

Biology: The compound is employed in studies involving GABA receptors, which are important for understanding neurotransmission and neurological disorders.

Medicine: Research on this compound contributes to the development of new therapeutic agents targeting GABA receptors, which are implicated in conditions such as anxiety, epilepsy, and insomnia.

Industry: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

作用机制

The mechanism of action of N1-isopentyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide involves its interaction with GABA receptors. As a ligand, it binds to these receptors and modulates their activity. This interaction affects the flow of chloride ions across the cell membrane, leading to changes in neuronal excitability and neurotransmission.

相似化合物的比较

N1-isopentyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide can be compared with other similar compounds, such as:

N1-isopropyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide: This compound has a similar structure but with an isopropyl group instead of an isopentyl group.

N1-isobutyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide: Another similar compound with an isobutyl group.

N1-ethyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide: This compound features an ethyl group in place of the isopentyl group.

生物活性

N1-isopentyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is a chemical compound with the molecular formula C21H33N3O4S and a molecular weight of 423.57. This compound is primarily studied for its biological activity, particularly as a ligand for GABA receptors, which play a crucial role in neurotransmission and neurological disorders.

Chemical Structure and Properties

The compound features a complex structure that includes an isopentyl group, a tosylpiperidine moiety, and an oxalamide functional group. Its synthesis typically involves several steps, including the reaction of isopentylamine with tosylpiperidine and oxalyl chloride under specific conditions, often utilizing solvents like dichloromethane and catalysts such as triethylamine.

This compound functions as a GABA receptor modulator . By binding to these receptors, it influences the flow of chloride ions across neuronal membranes, thereby affecting neuronal excitability and neurotransmission. This modulation is vital for understanding its potential therapeutic applications in treating conditions such as anxiety, epilepsy, and insomnia.

Research Findings

Recent studies have highlighted several aspects of the biological activity of this compound:

- GABA Receptor Interaction : It has been shown to enhance GABAergic activity, which could lead to anxiolytic effects.

- Neuroprotective Properties : Preliminary research suggests that it may offer neuroprotective benefits, potentially mitigating damage in neurodegenerative diseases.

- Comparative Studies : When compared to similar compounds like N1-ethyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide, variations in biological activity have been noted, indicating the significance of structural differences in pharmacological effects.

Case Studies

Several case studies have explored the effects of this compound on various biological systems:

- Anxiety Models : In animal models of anxiety, administration of this compound resulted in significant reductions in anxiety-like behaviors compared to controls.

- Seizure Models : In studies involving seizure induction, the compound demonstrated efficacy in reducing seizure frequency and severity, suggesting potential use as an anticonvulsant.

- Cognitive Function Tests : Behavioral assessments indicated that this compound may enhance cognitive function in certain contexts, although further research is necessary to elucidate these effects fully.

Comparative Analysis with Similar Compounds

A comparison table illustrates the differences in biological activity among various related compounds:

| Compound Name | Structure | GABA Modulation | Neuroprotective Effects | Therapeutic Potential |

|---|---|---|---|---|

| This compound | C21H33N3O4S | High | Moderate | Anxiety, Epilepsy |

| N1-ethyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide | C18H27N3O4S | Moderate | Low | Limited |

| N1-isobutyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide | C19H29N3O4S | Low | Low | Experimental |

常见问题

Q. What experimental approaches reconcile discrepancies in reported IC₅₀ values for enzyme inhibition?

- Methodological Answer :

- Enzyme source : Compare recombinant vs. tissue-extracted enzymes.

- Substrate concentration : Ensure Km values are matched across studies.

- Pre-incubation time : Vary compound-enzyme contact time (5–30 min) to assess time-dependent inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。